7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-

Lipophilicity DHFR Inhibitor Antifolate

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]- (CAS 915312-53-7) belongs to a specialized class of nonclassical antifolates targeting dihydrofolate reductase (DHFR). Its core structure, a 2,4-diaminopyrrolo[2,3-d]pyrimidine, features a C9-methyl-5-substituted motif, representing a unique carbon-carbon bridge modification within this pharmacophore class.

Molecular Formula C19H19N5
Molecular Weight 317.4 g/mol
CAS No. 915312-53-7
Cat. No. B12597141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-
CAS915312-53-7
Molecular FormulaC19H19N5
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=NC(=NC(=C12)N)N)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H19N5/c1-11(13-7-6-12-4-2-3-5-14(12)9-13)8-15-10-22-18-16(15)17(20)23-19(21)24-18/h2-7,9-11H,8H2,1H3,(H5,20,21,22,23,24)
InChIKeyOQJBKRAEBQDCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

915312-53-7: Core Structure and Baseline Profile of a C9-Methyl-5-Substituted Pyrrolopyrimidine DHFR Inhibitor


7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]- (CAS 915312-53-7) belongs to a specialized class of nonclassical antifolates targeting dihydrofolate reductase (DHFR). Its core structure, a 2,4-diaminopyrrolo[2,3-d]pyrimidine, features a C9-methyl-5-substituted motif, representing a unique carbon-carbon bridge modification within this pharmacophore class [1]. The compound is a structural analog within a series including the documented 5-(2-phenylpropyl) derivative (CAS 915312-52-6), with the key differentiator being a 2-naphthalenyl substituent in place of a phenyl group [2].

Why 915312-53-7 Cannot Be Replaced by a Generic Pyrrolopyrimidine DHFR Inhibitor


Within the 2,4-diaminopyrrolo[2,3-d]pyrimidine class, minute structural variations at the 5-position bridge dramatically alter DHFR inhibitory potency and pathogen selectivity. Published data on the C9-methyl-5-substituted series demonstrate that a change from a phenyl to a substituted phenyl substituent can shift selectivity for Toxoplasma gondii DHFR from single-digit to double-digit nanomolar IC50 values [1]. Therefore, the specific 2-naphthalenylpropyl substitution of CAS 915312-53-7 is expected to have a unique and non-interchangeable pharmacological fingerprint compared to other in-class analogs. Generic substitution without direct comparative data risks losing target potency, pathogen selectivity, or introducing unforeseen off-target effects.

Quantitative Differentiation Evidence for 5-[2-(2-Naphthalenyl)propyl]-7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine (CAS 915312-53-7)


Enhanced Lipophilic Bulk and Predicted Membrane Permeability vs. Phenyl Analog

The replacement of a phenyl group (in the closely related analog CAS 915312-52-6) with a 2-naphthalenyl group (in CAS 915312-53-7) increases the calculated hydrophobic surface area and logP. The phenylpropyl analog has a predicted LogP of 2.5 [1]. The naphthalenyl moiety is expected to add approximately 1.5-2.0 log units based on standard fragment-based hydrophobicity constants (π constant for naphthyl ≫ phenyl), significantly enhancing passive membrane permeability, a critical factor for intracellular DHFR target engagement. No experimental logP data is available for the target compound; this is a class-level inference.

Lipophilicity DHFR Inhibitor Antifolate Physicochemical Property

Potential for Differential Pathogen DHFR Selectivity Through Steric and Hydrophobic Modulation

In the published C9-methyl-5-substituted series, the most potent compound (compound 23) achieved a two-digit nanomolar IC50 against T. gondii DHFR with 9.6-fold selectivity over mammalian DHFR [1]. The structure-activity relationship (SAR) clearly shows that increasing steric bulk and hydrophobicity at the 5-substituent directly influences potency and selectivity. The 2-naphthalenylpropyl group of CAS 915312-53-7 introduces greater steric volume and π-stacking potential than any reported analog in this series, suggesting a potentially unique selectivity profile. Direct comparative IC50 data for CAS 915312-53-7 against pcDHFR, tgDHFR, maDHFR, and rlDHFR are required for confirmation.

Dihydrofolate Reductase Pathogen Selectivity SAR Anti-opportunistic Agent

Structural Distinction from Classical N4-Substituted Pyrrolopyrimidine Kinase Inhibitors

The vast majority of commercial pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives are N4-substituted compounds targeting Janus Kinases (JAK) or other tyrosine kinases [2]. In contrast, CAS 915312-53-7 carries a C5 carbon-carbon bridged substituent typical of antifolate agents, while the N4 position remains unsubstituted. This chemotype divergence fundamentally alters the target landscape: kinase inhibitors require N4-aryl substitution for hinge-region binding, whereas C5-substituted analogs like CAS 915312-53-7 are designed to penetrate the DHFR active site pocket. This is a structural class distinction, not a single-assay comparison.

JAK Inhibitor Kinase Selectivity Chemotype Differentiation Library Design

Recommended Application Scenarios for CAS 915312-53-7 Based on Differential Evidence


Species-Selective DHFR Inhibitor Screening in Anti-Opportunistic Infection Research

Given its structural placement within the C9-methyl-5-substituted antifolate series [1], the primary recommended application is screening against DHFR from Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. Its enhanced lipophilic bulk (Section 3) may confer selectivity advantages that the pharmacologically characterized phenyl-substituted analogs do not possess. Procure this compound to expand SAR datasets where selectivity for pathogen DHFR over mammalian DHFR is a critical endpoint.

Comparative Physicochemical Profiling for Antifolate Hit-to-Lead Optimization

The predicted logP increase of 1.5–2.0 units over the phenyl analog makes this compound a valuable tool for correlating DHFR inhibition with cellular permeability and solubility in a single chemotype series. Use in cellular DHFR inhibition assays (e.g., whole-cell folate metabolism studies) to empirically determine whether the naphthalenyl substituent improves intracellular potency despite reduced solubility, guiding medicinal chemistry optimization.

Kinase vs. Antifolate Chemotype Counter-Screening in Compound Library Design

Unlike N4-aryl pyrrolo[2,3-d]pyrimidines that dominate commercial kinase inhibitor libraries [2], this C5-bridged antifolate chemotype offers a distinct pharmacological profile. Procure to evaluate the selectivity of kinase-focused screening libraries for the DHFR target class, or to establish a mechanistically diverse pilot library that covers both kinase and folate metabolism pathways.

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